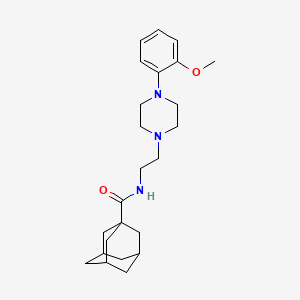
2,2-Propanediamine, N,N'-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Propanediamine, N,N’-diphenyl- is an organic compound with the molecular formula C15H18N2. It is known for its unique structure, which includes two phenyl groups attached to a propane backbone with two amine groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Propanediamine, N,N’-diphenyl- typically involves the reaction of aniline with acetone in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as ethanol or methanol. The process can be summarized as follows:
- Aniline is reacted with acetone in the presence of a catalyst.
- The reaction mixture is heated to facilitate the formation of the desired product.
- The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of 2,2-Propanediamine, N,N’-diphenyl- follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial-scale distillation and recrystallization techniques. The use of automated systems ensures consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Propanediamine, N,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2,2-Propanediamine, N,N’-diphenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Propanediamine, N,N’-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties may be attributed to its ability to inhibit specific enzymes involved in the inflammatory response.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dianilinopropane: Similar structure but lacks the diphenyl groups.
N,N’-Diphenylpropane-2,2-diamine: Similar structure with slight variations in the positioning of the phenyl groups.
Uniqueness
2,2-Propanediamine, N,N’-diphenyl- is unique due to its specific arrangement of phenyl groups and amine functionalities, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in scientific research.
Propriétés
Numéro CAS |
4933-33-9 |
|---|---|
Formule moléculaire |
C15H18N2 |
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
2-N,2-N'-diphenylpropane-2,2-diamine |
InChI |
InChI=1S/C15H18N2/c1-15(2,16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12,16-17H,1-2H3 |
Clé InChI |
GYFHQBFGEGTOGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(NC1=CC=CC=C1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14147310.png)
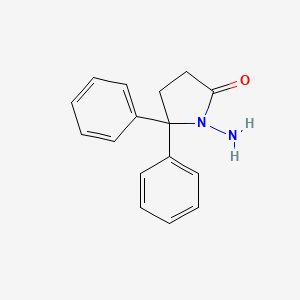
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14147316.png)
![4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]-](/img/structure/B14147324.png)

![ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B14147334.png)
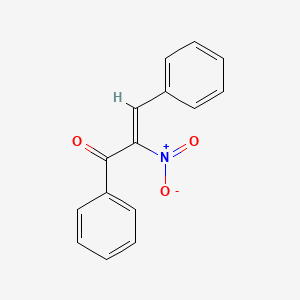
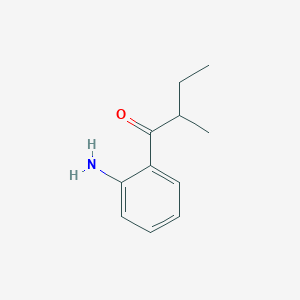
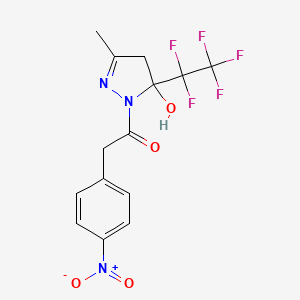



![1-{[(1,3-Dioxolan-2-yl)methyl]sulfanyl}-3-oxobutan-2-yl acetate](/img/structure/B14147376.png)
